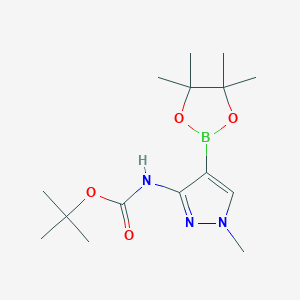![molecular formula C12H16FN3O B2625432 (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone CAS No. 2320444-80-0](/img/structure/B2625432.png)
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone, also known as MFPMM, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone acts as a competitive antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the activity of this receptor, this compound may reduce the reinforcing effects of drugs of abuse and other addictive behaviors.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce the self-administration of cocaine and other drugs of abuse in animal models, suggesting that it may have potential as a treatment for addiction. This compound has also been shown to have anxiolytic effects in animal models, which may be related to its ability to modulate the dopamine system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this receptor compared to other compounds that may also bind to other dopamine receptors. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone. One area of interest is the development of this compound-based therapies for addiction and other dopamine-related disorders. Another area of interest is the investigation of this compound's effects on other neurotransmitter systems and its potential for treating other psychiatric disorders. Additionally, further studies are needed to determine the optimal dosing and administration methods for this compound in order to maximize its therapeutic potential.
Méthodes De Synthèse
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone can be synthesized through a multi-step process involving the reaction of 3-fluoro-8-azabicyclo[3.2.1]octane with 1-methylpyrazole in the presence of a base such as potassium carbonate. The resulting product is then subjected to further chemical reactions to obtain the final compound.
Applications De Recherche Scientifique
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone has been studied for its potential pharmacological properties, particularly as a dopamine D3 receptor antagonist. Studies have shown that this compound can bind to the dopamine D3 receptor with high affinity, which suggests that it may have therapeutic potential for treating addiction and other dopamine-related disorders.
Propriétés
IUPAC Name |
(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-15-5-4-11(14-15)12(17)16-9-2-3-10(16)7-8(13)6-9/h4-5,8-10H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXZSIBTNRDLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2C3CCC2CC(C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-chlorophenyl)-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625357.png)
![[3-(1,3-Oxazol-5-yl)phenyl]boronic acid](/img/structure/B2625360.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2625361.png)
![6-chloro-5-methyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-sulfonamide](/img/structure/B2625363.png)
![ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2625365.png)

![N-(sec-butyl)-1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625369.png)
![5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2625370.png)
![4-acetyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2625371.png)
